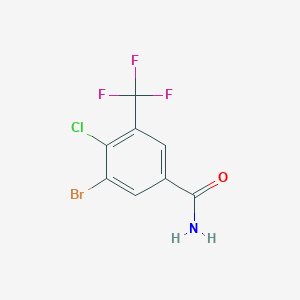

3-Bromo-4-chloro-5-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzamide is a halogenated benzamide derivative. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring, along with an amide functional group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the trifluoromethyl group. The amide group is then introduced through an amidation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are often carried out in specialized reactors designed to handle hazardous chemicals and maintain precise control over reaction parameters. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The halogen atoms may participate in halogen bonding with target proteins, influencing their activity. The amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-4-chlorobenzotrifluoride

- 4-Bromo-3-(trifluoromethoxy)benzene

- 4-Bromobenzotrifluoride

Uniqueness

3-Bromo-4-chloro-5-(trifluoromethyl)benzamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring, along with the presence of an amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Bromo-4-chloro-5-(trifluoromethyl)benzamide (C₈H₄BrClF₃N) is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a benzamide moiety. This arrangement enhances the compound's electrophilicity and potential reactivity in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit significant anticancer properties. The presence of halogen substituents like bromine and chlorine can enhance cytotoxicity against various cancer cell lines by inducing apoptosis through pathways such as:

- DNA Fragmentation : Leading to programmed cell death.

- Mitochondrial Membrane Disruption : Affecting cellular energy metabolism.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by variations in its chemical structure. A comparative analysis with related compounds shows how different substituents impact activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-N-(3-fluorophenyl)benzamide | Contains fluorine instead of bromine | Exhibits different biological activity profiles |

| 3-Bromo-4-methylbenzamide | Methyl group instead of trifluoromethyl | Varies in lipophilicity affecting bioavailability |

| 4-Bromo-N-(5-trifluoromethylphenyl)benzamide | Different substitution pattern on phenyl ring | Potentially enhanced reactivity due to trifluoromethyl group |

These variations illustrate how modifications can lead to significant differences in chemical behavior and biological activity.

Anticancer Activity

Studies have demonstrated that derivatives of benzamide, including this compound, exhibit promising anticancer properties. For instance, research has shown that related compounds can effectively induce apoptosis in various cancer cell lines, demonstrating IC50 values in the low micromolar range.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against certain strains, although further research is needed to fully characterize this aspect.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzamide derivatives against human cancer cell lines. The results indicated that this compound induced significant apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

- Mechanistic Studies : Another investigation focused on the mechanism by which this compound induces apoptosis. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to cell death.

Properties

IUPAC Name |

3-bromo-4-chloro-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTUJABHJDQMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.